molecular formula C33H36NO2PS B12080978 (R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide

(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide

Cat. No.: B12080978
M. Wt: 541.7 g/mol
InChI Key: HUPHIJGZTJYATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric catalysis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the synthesis of optically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide typically involves the following steps:

    Formation of the phosphine ligand: The diphenylphosphino group is introduced to the xanthene backbone through a series of reactions involving phosphine reagents and appropriate catalysts.

    Chiral induction: The chiral center is introduced using enantioselective methods, often involving chiral auxiliaries or catalysts.

    Sulfinamide formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions at the phosphine or sulfinamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group results in phosphine oxides, while reduction of the sulfinamide group yields amines.

Scientific Research Applications

®-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: It is widely used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal centers to form chiral complexes, which then facilitate enantioselective transformations. The molecular targets and pathways involved depend on the specific catalytic system and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    BINAP: 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl is another chiral phosphine ligand used in asymmetric catalysis.

    DIPAMP: 1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane is a chiral ligand used in hydrogenation reactions.

    TADDOL: Tetraaryl-1,3-dioxolane-4,5-dimethanol is a chiral auxiliary used in various asymmetric transformations.

Uniqueness

®-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide is unique due to its specific chiral structure and the presence of both phosphine and sulfinamide groups. This combination allows for versatile coordination chemistry and the ability to facilitate a wide range of enantioselective reactions.

Properties

Molecular Formula

C33H36NO2PS

Molecular Weight

541.7 g/mol

IUPAC Name

N-[1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C33H36NO2PS/c1-23(34-38(35)32(2,3)4)26-19-13-20-27-30(26)36-31-28(33(27,5)6)21-14-22-29(31)37(24-15-9-7-10-16-24)25-17-11-8-12-18-25/h7-23,34H,1-6H3

InChI Key

HUPHIJGZTJYATN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C(=CC=C1)C(C3=C(O2)C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)NS(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.